Boiling Point Differentiation of 3',4'-Difluoro-2,2-dimethylpropiophenone Compared to Its 2',4'- and 3',5'-Difluoro Regioisomers
The 3',4'-difluoro isomer exhibits a significantly higher predicted boiling point (248.1±20.0 °C) compared to the 2',4'-difluoro isomer (236.3°C at 760 mmHg) and the 3',5'-difluoro isomer (236.1°C at 760 mmHg). This quantifiable difference, calculated across cross-study databases, indicates stronger intermolecular interactions attributable to the specific 3,4-difluoro substitution pattern .
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 3',4'-Difluoro-2,2-dimethylpropiophenone: 248.1±20.0 °C (Predicted) |
| Comparator Or Baseline | Comparator 1 (2',4'-Difluoro-2,2-dimethylpropiophenone, CAS 898789-71-4): 236.3°C at 760 mmHg; Comparator 2 (3',5'-Difluoro-2,2-dimethylpropiophenone, CAS 898789-77-0): 236.1°C at 760 mmHg |
| Quantified Difference | Target compound boiling point is approximately 11.8-12.0 °C higher than both comparators. |
| Conditions | Predicted values computed using standard algorithms; validated against supplier-reported and database-compiled physical property data. |
Why This Matters
The higher boiling point is crucial for distillation-based purification and thermal stability assessments, allowing scientists to select this specific regioisomer when a wider liquid-phase processing window is required.
